molecular formula C13H10N2O B2603054 3-(Benzyloxy)pyridine-4-carbonitrile CAS No. 78790-76-8

3-(Benzyloxy)pyridine-4-carbonitrile

Cat. No.: B2603054
CAS No.: 78790-76-8
M. Wt: 210.236
InChI Key: PNUBCWYZPDVCNL-UHFFFAOYSA-N
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Description

3-(Benzyloxy)pyridine-4-carbonitrile is an organic compound with the molecular formula C13H10N2O. It is a derivative of pyridine, featuring a benzyloxy group at the third position and a carbonitrile group at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)pyridine-4-carbonitrile typically involves the reaction of benzyl alcohol with pyridine derivatives. One common method includes the treatment of benzyl alcohol with sodium hydride in dimethylformamide (DMF) at low temperatures, followed by the addition of a pyridine derivative . The reaction is carried out under a nitrogen atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 3-(Benzyloxy)pyridine-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzylamine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

3-(Benzyloxy)pyridine-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)pyridine-4-carbonitrile involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the carbonitrile group can act as an electron-withdrawing group, influencing the reactivity of the pyridine ring. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 3-(Benzyloxy)pyridine-2-carbonitrile
  • 3-(Benzyloxy)pyridine-5-carbonitrile
  • 4-(Benzyloxy)pyridine-3-carbonitrile

Comparison: 3-(Benzyloxy)pyridine-4-carbonitrile is unique due to the specific positioning of the benzyloxy and carbonitrile groups, which can significantly influence its chemical reactivity and biological activity. Compared to its isomers, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable subject for research .

Properties

IUPAC Name

3-phenylmethoxypyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c14-8-12-6-7-15-9-13(12)16-10-11-4-2-1-3-5-11/h1-7,9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNUBCWYZPDVCNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CN=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 0.59 g of 60% sodium hydride (in oil) and 5 ml of DMF was stirred while ice-cooling. To the reaction mixture, 1.59 g of benzyl alcohol was added. The reaction mixture was stirred at the same temperature for 10 minutes. To the reaction mixture, 2.0 g of 3-chloroisonicotinonitrile was added, and the reaction mixture was stirred at the same temperature for 30 minutes and at room temperature for 1.5 hours. The reaction mixture was concentrated under reduced pressure, and then to ethyl acetate was added to the reaction mixture, followed by filtration of insoluble matters. The filtrate was concentrated under reduced pressure and the resultant residue was subjected to silica gel column chromatography to give 2.64 g of 3-benzyloxy isonicotinonitrile.
Quantity
0.59 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.59 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three

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